1-(difluoromethyl)-3,5-dimethyl-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]propyl}-1H-pyrazole-4-sulfonamide
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Overview
Description
1-(difluoromethyl)-3,5-dimethyl-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]propyl}-1H-pyrazole-4-sulfonamide is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazole derivatives typically involves cyclization reactions. One common method is the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes . Another approach involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles .
Industrial Production Methods
Industrial production of pyrazole derivatives often employs economically advantageous processes. For instance, the preparation of alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid ester involves acidification of the sodium enolate of alkyl difluoroacetoacetate by carbonic acid generated in situ . This method is scalable and cost-effective for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-(difluoromethyl)-3,5-dimethyl-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]propyl}-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: Oxidation of pyrazole derivatives can be achieved using reagents like bromine or NaOCl.
Reduction: Reduction reactions often involve hydrogenation using catalysts like Ru3(CO)12.
Common Reagents and Conditions
Oxidation: Bromine, NaOCl
Reduction: Ru3(CO)12, hydrogen gas
Substitution: Palladium, copper, aryl halides
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
Scientific Research Applications
1-(difluoromethyl)-3,5-dimethyl-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]propyl}-1H-pyrazole-4-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic systems.
Biology: Investigated for its potential as a bioactive molecule due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of fungicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-3,5-dimethyl-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]propyl}-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. For instance, pyrazole derivatives are known to inhibit enzymes like succinate dehydrogenase, which plays a crucial role in cellular respiration . This inhibition disrupts the metabolic pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Used as an intermediate in the production of fungicides.
Alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid ester: A precursor for various pyrazole derivatives.
Uniqueness
1-(difluoromethyl)-3,5-dimethyl-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]propyl}-1H-pyrazole-4-sulfonamide stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity. Its trifluoromethyl and sulfonamide groups enhance its stability and bioavailability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H20F5N5O2S |
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Molecular Weight |
441.4 g/mol |
IUPAC Name |
1-(difluoromethyl)-3,5-dimethyl-N-[3-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]propyl]pyrazole-4-sulfonamide |
InChI |
InChI=1S/C16H20F5N5O2S/c1-9-13(10(2)26(23-9)15(17)18)29(27,28)22-7-4-8-25-12-6-3-5-11(12)14(24-25)16(19,20)21/h15,22H,3-8H2,1-2H3 |
InChI Key |
AIPHFZAAHIJSOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(F)F)C)S(=O)(=O)NCCCN2C3=C(CCC3)C(=N2)C(F)(F)F |
Origin of Product |
United States |
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